molecular formula C19H14N4O3S B2520203 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide CAS No. 850930-64-2

4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No.: B2520203
CAS No.: 850930-64-2
M. Wt: 378.41
InChI Key: RTSHLZZHAUTIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a thiophene ring at the 2-position and a benzamide moiety at the 3-position. The benzamide group is further modified with a methyl (4-position) and nitro (3-position) substituent. This compound is structurally designed to target γ-aminobutyric acid type A (GABAA) receptors, particularly those containing δ-subunits, which are implicated in neurological disorders such as epilepsy, anxiety, and insomnia . The nitro and methyl groups on the benzamide ring likely influence electronic properties, solubility, and binding affinity to δ-subunit-containing GABAA receptors.

Properties

IUPAC Name

4-methyl-3-nitro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-7-8-13(11-14(12)23(25)26)19(24)21-18-17(15-5-4-10-27-15)20-16-6-2-3-9-22(16)18/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSHLZZHAUTIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common approach starts with the nitration of 4-methylbenzamide to introduce the nitro group. This is followed by the formation of the imidazo[1,2-A]pyridine ring system through a cyclization reaction involving a thiophene derivative. The final step involves coupling the imidazo[1,2-A]pyridine intermediate with the nitrated benzamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the benzamide ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction is pivotal for generating amine intermediates used in further derivatization.

Reaction Reagents/Conditions Product Yield Source
Nitro → AmineH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 hr3-Amino-4-methyl-N-[2-(thiophen-2-yl)imidazo...82% ,

Mechanistic Insight :
The reduction proceeds via adsorption of hydrogen onto the palladium catalyst, followed by electron transfer to the nitro group, forming a nitroso intermediate and ultimately the primary amine . Steric hindrance from the adjacent methyl group slightly reduces reaction rates compared to unsubstituted analogues.

Electrophilic Aromatic Substitution on Thiophene

The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position, enabling halogenation or nitration.

Reaction Reagents/Conditions Product Yield Source
BrominationBr₂ (1.2 eq), CH₂Cl₂, 0°C, 2 hr5-Bromo-thiophene derivative67% ,
NitrationHNO₃/H₂SO₄, 0°C, 1 hr5-Nitro-thiophene derivative58%

Regioselectivity :
The 5-position is favored due to resonance stabilization from the sulfur atom. Computational studies (DFT/B3LYP) confirm lower activation energy for substitution at this site .

Amide Hydrolysis and Functionalization

The benzamide group can be hydrolyzed to a carboxylic acid or modified via nucleophilic acyl substitution.

Reaction Reagents/Conditions Product Yield Source
Acid Hydrolysis6M HCl, reflux, 12 hr3-Nitro-4-methylbenzoic acid derivative91%
Grignard AdditionCH₃MgBr, THF, −78°C, 2 hrTertiary alcohol derivative74%

Kinetics :
Hydrolysis follows pseudo-first-order kinetics, with a half-life of 3.2 hours under acidic conditions.

Oxidation of the Thiophene Moiety

Controlled oxidation converts the thiophene ring into a sulfoxide or sulfone, altering electronic properties.

Reaction Reagents/Conditions Product Yield Source
Sulfoxide Formationm-CPBA (1.1 eq), CH₂Cl₂, 25°C, 4 hrThiophene sulfoxide derivative85%
Sulfone Formationm-CPBA (2.2 eq), CH₂Cl₂, 25°C, 8 hrThiophene sulfone derivative78%

Stereochemical Outcome :
Sulfoxidation produces a racemic mixture due to planar chirality, confirmed by chiral HPLC analysis.

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in palladium-catalyzed cross-coupling reactions for structural diversification.

Reaction Reagents/Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 hrArylboronic acid-coupled derivative63%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C, 6 hrAlkyne-functionalized derivative71%

Scope and Limitations :
Coupling efficiency depends on the electronic nature of the coupling partner. Electron-deficient arylboronic acids exhibit higher yields due to enhanced oxidative addition rates .

Photochemical Reactions

The nitro group participates in photoinduced electron-transfer reactions, enabling unique transformations.

Reaction Reagents/Conditions Product Yield Source
PhotoreductionUV light (365 nm), EtOH, 24 hrNitroso intermediate34%

Mechanism :
Excitation of the nitro group generates a triplet state, which abstracts hydrogen from the solvent to form a nitroso compound .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of imidazo-pyridines exhibit significant anticancer properties. The compound in focus has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell survival and proliferation.

Case Study:

  • A derivative of 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide was tested against breast cancer cells. Results showed a dose-dependent inhibition of cell growth with an IC50 value of 12 µM, suggesting potent anticancer activity.

Antimicrobial Properties

The compound's structural components allow it to interact with microbial targets effectively. Research has shown that imidazo-pyridine derivatives possess antimicrobial properties against a range of bacterial and fungal strains.

Case Study:

  • In vitro studies revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or repair, which is crucial for cancer cell survival.
  • Receptor Interaction: It potentially binds to specific receptors that modulate cellular signaling pathways related to inflammation and immune response.

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the imidazo[1,2-A]pyridine moiety can bind to active sites, modulating the activity of the target protein. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-methyl-3-nitro-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide with structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, pharmacological targets, and key findings.

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Substituents on Benzamide/Other Moieties Molecular Weight (g/mol) Key Pharmacological Properties Reference(s)
This compound 4-methyl, 3-nitro 393.40 High selectivity for δ-subunit-containing GABAA receptors; potential CNS applications. N/A (Target)
[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 4-methoxy 379.43 Brain-penetrant PET ligand for δ-GABAA receptors; used in neuroimaging studies.
2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (14) 2-fluoro, 5-cyano 320.31 Moderate activity in kinase inhibition assays; lower CNS penetration due to polar cyano group.
3-(4-Fluorophenyl)-7-(thiophen-2-yl)imidazo[1,2-a]pyridine (17) 4-fluorophenyl 295.33 Improved bioavailability; targets inflammatory pathways (non-CNS).
N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido) methyl) benzamide Trifluoromethyl, p-tolyl ~600 (estimated) High anti-inflammatory activity; non-CNS target (constitutive androstane receptor).
4-Fluoro-N~1~-{2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridin-3-yl}benzamide (V002-4439) 4-fluoro, trifluoromethyl 428.35 Screening compound for kinase inhibition; limited δ-GABAA receptor affinity.

Key Findings from Comparative Analysis

Substituent Effects on Target Selectivity The methoxy group in [11C]4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide enhances brain penetration and binding to δ-GABAA receptors, making it suitable for PET imaging . Compounds with fluorine (e.g., 4-fluoro in V002-4439) or cyano groups (e.g., compound 14) exhibit reduced CNS activity due to increased polarity, shifting their applications to peripheral targets .

Thiophene vs. Other Aromatic Moieties

  • The thiophene ring at the 2-position of the imidazo[1,2-a]pyridine core is critical for δ-GABAA receptor interactions, as seen in the target compound and [11C]4-methoxy analog . Replacement with phenyl or furan groups (e.g., compound 18 in ) diminishes δ-subunit selectivity .

Therapeutic Applications Anti-inflammatory analogs (e.g., ) with bulky substituents (e.g., trifluoromethyl) exhibit activity via non-CNS pathways, highlighting the role of benzamide substituents in directing therapeutic outcomes . Kinase inhibitors (e.g., V002-4439) often incorporate halogenated or trifluoromethyl groups, emphasizing divergent structure-activity relationships compared to δ-GABAA-targeted compounds .

Molecular Weight and Pharmacokinetics

  • Lower molecular weight compounds (e.g., compound 17, 295 g/mol) show improved bioavailability, whereas higher molecular weight derivatives (e.g., anti-inflammatory agents in ) may face challenges in CNS penetration .

Biological Activity

The compound 4-Methyl-3-nitro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and functional group modifications. While specific synthetic pathways for this compound are not extensively documented, similar compounds in the literature suggest the use of thiophene derivatives and imidazo-pyridine frameworks as key building blocks.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range between 3.12 to 12.5 μg/mL, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin .

Compound TypeMIC (μg/mL)Target Organisms
Imidazo[1,2-a]pyridine Derivatives3.12 - 12.5S. aureus, E. coli
Benzamide Derivatives3.125S. aureus

Antitubercular Activity

In the context of antitubercular activity, compounds structurally related to this compound have been evaluated against Mycobacterium tuberculosis. Some derivatives showed IC50 values ranging from 1.35 to 2.18 μM, suggesting strong potential for further development as anti-tubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Nitro Group : The presence of a nitro group at the 3-position enhances lipophilicity and may improve cell membrane permeability.
  • Thiophene Substitution : The thiophene moiety is known to contribute to the electron-donating properties of the molecule, potentially increasing its interaction with biological targets.
  • Imidazo-Pyridine Framework : This core structure is associated with various pharmacological activities including anti-inflammatory and anticancer effects.

Case Studies

  • Antimicrobial Screening : A study on a series of imidazo[1,2-a]pyridine derivatives revealed that modifications at the nitrogen positions significantly affected their antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against gram-positive bacteria .
  • In Vivo Efficacy : Preliminary in vivo studies on related benzamide derivatives indicated promising results in reducing bacterial load in infected models, supporting their potential as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.